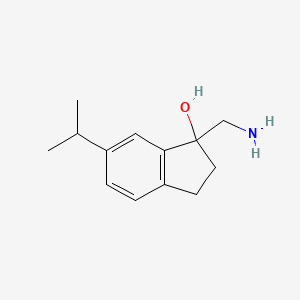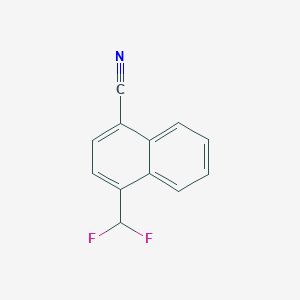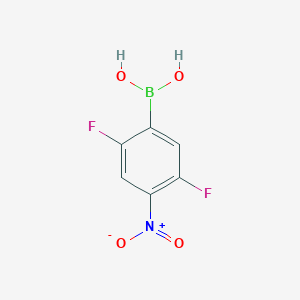
(2,5-Difluoro-4-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Métodos De Preparación
The synthesis of (2,5-Difluoro-4-nitrophenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
One-pot Method: This method involves the preparation of organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2,5-Difluoro-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most widely applied reaction for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, phenols, and anilines.
Aplicaciones Científicas De Investigación
(2,5-Difluoro-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (2,5-Difluoro-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki–Miyaura coupling reaction. The process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Comparación Con Compuestos Similares
(2,5-Difluoro-4-nitrophenyl)boronic acid can be compared with other similar compounds, such as:
4-Nitrophenylboronic acid: This compound lacks the fluorine atoms and has different reactivity and applications.
2,4-Difluoro-5-nitrophenylboronic acid: This compound has a similar structure but differs in the position of the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C6H4BF2NO4 |
|---|---|
Peso molecular |
202.91 g/mol |
Nombre IUPAC |
(2,5-difluoro-4-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2,11-12H |
Clave InChI |
XKUHVNUTDQIZPI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)[N+](=O)[O-])F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



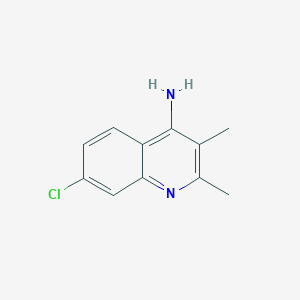
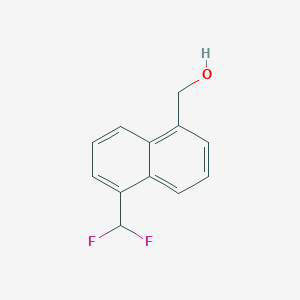
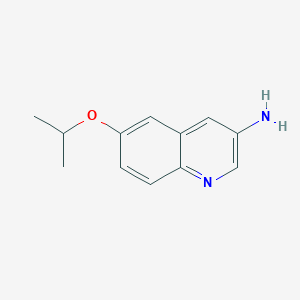


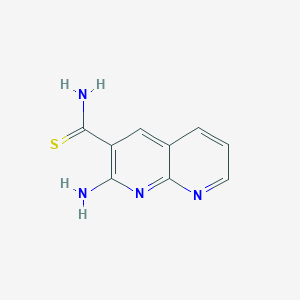

![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
